3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS No.: 898786-99-7

Cat. No.: VC2294023

Molecular Formula: C17H22F2O3

Molecular Weight: 312.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898786-99-7 |

|---|---|

| Molecular Formula | C17H22F2O3 |

| Molecular Weight | 312.35 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

| Standard InChI | InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 |

| Standard InChI Key | KFTXANYBDMLOMW-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C |

| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C |

Introduction

Chemical Identity and Structural Characteristics

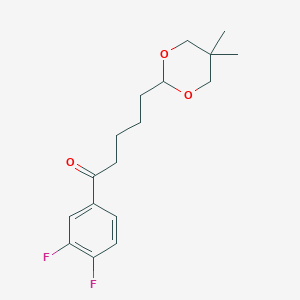

3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a fluorinated organic compound with the molecular formula C₁₇H₂₂F₂O₃. Its IUPAC name is 1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, which precisely describes its chemical structure. The compound is registered with CAS number 898786-99-7 and has a molecular weight of 312.35 g/mol. This molecule represents an interesting chemical entity that combines several distinct structural features: a valerophenone backbone, difluorinated aromatic ring, and a dimethyl-substituted dioxane moiety.

The compound's structure can be divided into three principal components: the 3,4-difluorophenyl group (which forms the aromatic portion), the ketone linkage (which serves as a connecting functional group), and the 5-(5,5-dimethyl-1,3-dioxan-2-yl) aliphatic chain (which provides the acetal functionality). This unique combination of structural elements contributes to the compound's chemical behavior and potential applications.

Molecular Identifiers and Properties

The following table summarizes the key molecular identifiers and properties of 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone:

| Property | Value |

|---|---|

| CAS Number | 898786-99-7 |

| Molecular Formula | C₁₇H₂₂F₂O₃ |

| Molecular Weight | 312.35 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

| Standard InChI | InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 |

| Standard InChIKey | KFTXANYBDMLOMW-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C |

| PubChem Compound ID | 24727873 |

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecule's structure that can be interpreted by computational chemistry systems. These identifiers are essential for database searches and molecular modeling applications.

Structural Comparison with Related Compounds

The search results include information on two structurally related compounds that provide interesting comparisons with 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone:

Comparison with 3',5'-Difluoro Analog

3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS: 898787-05-8) has the same molecular formula (C₁₇H₂₂F₂O₃) and molecular weight (312.35 g/mol) as the 3',4'-difluoro analog but differs in the position of one fluorine atom (3,5-difluoro vs. 3,4-difluoro substitution pattern) . This difference in substitution pattern would be expected to alter:

-

The electronic distribution within the aromatic ring

-

The dipole moment of the molecule

-

Potential hydrogen bonding interactions

-

Binding orientation in biological systems

Comparison with 3',4'-Dichloro Analog

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS: 898757-06-7) has a molecular formula of C₁₇H₂₂Cl₂O₃ and a molecular weight of 345.3 g/mol . The replacement of fluorine atoms with chlorine atoms introduces several important differences:

-

Increased molecular weight and atomic radius

-

Different electronic effects (chlorine is less electronegative than fluorine)

-

Altered lipophilicity and solubility characteristics

-

Different metabolic stability and potential biodegradation pathways

The following table compares key properties of these three related compounds:

| Property | 3',4'-Difluoro Derivative | 3',5'-Difluoro Derivative | 3',4'-Dichloro Derivative |

|---|---|---|---|

| CAS Number | 898786-99-7 | 898787-05-8 | 898757-06-7 |

| Molecular Formula | C₁₇H₂₂F₂O₃ | C₁₇H₂₂F₂O₃ | C₁₇H₂₂Cl₂O₃ |

| Molecular Weight | 312.35 g/mol | 312.35 g/mol | 345.3 g/mol |

| Substitution Pattern | 3,4-difluoro | 3,5-difluoro | 3,4-dichloro |

| InChIKey | KFTXANYBDMLOMW-UHFFFAOYSA-N | HEYVIMUNUXVRDS-UHFFFAOYSA-N | TZFRMWINXCOADB-UHFFFAOYSA-N |

These structural variations within a common molecular framework provide opportunities for structure-activity relationship studies and the investigation of how subtle structural changes affect chemical and biological properties.

Chemical Reactivity and Stability

The chemical reactivity of 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone would be influenced by its constituent functional groups:

Ketone Reactivity

The ketone functionality is susceptible to:

-

Nucleophilic addition reactions

-

Reduction to alcohols

-

Condensation reactions with amines to form imines

-

Enolization under basic conditions

Acetal Stability

The 5,5-dimethyl-1,3-dioxan-2-yl moiety represents an acetal group that:

-

Is stable under basic and neutral conditions

-

Can undergo hydrolysis under acidic conditions to reveal a carbonyl group

-

Provides protection for a carbonyl function during multistep syntheses

Aromatic Fluorine Reactivity

The fluorine atoms on the aromatic ring:

-

Are generally resistant to nucleophilic aromatic substitution due to their positions

-

Alter the electronics of the aromatic system

-

May participate in hydrogen bonding as acceptors

-

Are typically stable under most reaction conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume